2,5-Di-tert-butylphenol chemical and physical properties
2,5-Di-tert-butylphenol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological roles of 2,5-Di-tert-butylphenol (2,5-DTBP), an alkylated phenol (B47542) of interest in various industrial and research applications.
Core Chemical and Physical Properties
2,5-Di-tert-butylphenol is an organic compound characterized by a phenol ring substituted with two tert-butyl groups at the 2 and 5 positions. These bulky alkyl groups impart significant steric hindrance and lipophilicity, influencing the molecule's reactivity, stability, and solubility.[1] It typically appears as a white to light yellow solid at room temperature.[1]
Table 1: Chemical and Physical Data for 2,5-Di-tert-butylphenol
| Property | Value | Source(s) |
| IUPAC Name | 2,5-bis(1,1-dimethylethyl)phenol | - |
| Synonyms | Phenol, 2,5-di-tert-butyl-; 2,5-DTBP | [1] |
| CAS Number | 5875-45-6 | [1] |
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molecular Weight | 206.32 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 37 °C (experimental) | [3] |
| Boiling Point | 253 °C (experimental) | [3] |
| Water Solubility | 4.32 mg/L at 25°C (calculated) | [3] |
| logP (Octanol/Water) | 4.5 at 24°C (experimental) | [3] |
| pKa | 10.6 (calculated) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Di-tert-butylphenol. Key spectral features are summarized below.
Table 2: Spectroscopic Data for 2,5-Di-tert-butylphenol
| Technique | Key Peaks / Chemical Shifts | Source(s) |
| ¹H NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [4][5] |
| ¹³C NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [5][6] |
| IR Spectroscopy | Key absorptions are expected for O-H stretching (around 3400-3600 cm⁻¹) and C-H stretching of alkane groups (around 2850-2960 cm⁻¹). | [1][7] |
| Mass Spec (MS) | Molecular Ion (M+) peak expected at m/z = 206.1671. | [2] |
Experimental Protocols
A. Synthesis of 2,5-Di-tert-butylphenol
A representative method for the synthesis of 2,5-Di-tert-butylphenol is through the dehydrative alkylation of a substituted phenol.[5][8]
Methodology:
-
Reactant Preparation: To a reaction vessel under an inert atmosphere (e.g., argon), add the catalyst [Ph₃C][B(C₆F₅)₄] (0.01 mmol), the starting phenol, 3-(tert-butyl)phenol (0.4 mmol), and the alkylating agent, 2-methylpropan-2-ol (tert-butanol) (0.2 mmol), dissolved in a suitable solvent such as dichloromethane (B109758) (DCM).[5][8]
-
Initiation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (0.02 mmol) to the mixture.[5][8]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a designated period (e.g., 12 hours) until the reaction is complete, which can be monitored by techniques like ¹H NMR.[5][8]
-
Purification: Upon completion, the product can be purified using flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as petroleum ether/ethyl acetate (B1210297) (e.g., 40:1 ratio).[5][8]
B. Purification by Melt Crystallization
For industrial-scale purification of alkylated phenols like 2,5-DTBP, melt crystallization is an effective technique, often used after an initial vacuum distillation to remove lower-boiling point isomers.[4][9][10]
Methodology:
-
Initial Separation: A crude reaction mixture is subjected to vacuum distillation to separate isomers with different boiling points. For instance, 2-tert-butylphenol (B146161) and 2,6-di-tert-butylphenol (B90309) can be removed as distillates, leaving a residue enriched in higher-boiling isomers like 2,5-DTBP.[9][10]
-
Melt Crystallization: The enriched residue is transferred to a melt crystallization apparatus (e.g., a zone refiner).[10]
-
Cooling & Sweating: The molten mixture is cooled to induce crystallization of the desired compound. This is followed by a "sweating" step, where the temperature is slightly raised to melt and remove impurities trapped in the crystal lattice.[10]
-
Recovery: The process is repeated to achieve a high-purity product, often exceeding 99%.[4]
Biological Activity and Applications
While its isomers, 2,4-DTBP and 2,6-DTBP, are well-studied for their potent antioxidant, anti-inflammatory, and antimicrobial properties, specific biological data on 2,5-DTBP is less extensive.[8][9][11][12] The primary roles and activities identified for 2,5-DTBP are as a chemical intermediate and a metabolite.
-
Antioxidant and Stabilizer: Like other hindered phenols, 2,5-DTBP is used as an antioxidant to prevent oxidative degradation in materials like plastics and polymers.[1] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, terminating oxidative chain reactions.[8][9]
-
Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries.[1]
-
Metabolite/Degradation Product: 2,5-DTBP has been identified as a degradation intermediate in advanced oxidation processes for breaking down Bisphenol A (BPA).[7] It has also been detected as a photodegradation product of the antioxidant AO701 (2,6-di-tert-butylphenol), where it exhibits toxicity to marine bacteria.[12]
-
Natural Occurrence: The compound has been identified in various natural sources, including fermented foods and as a volatile organic compound in certain plants and materials.[1][3][13] Reports suggest it possesses some antibacterial and antioxidant activity.[13]
Safety and Handling
Like most phenolic compounds, 2,5-Di-tert-butylphenol should be handled with appropriate safety precautions to avoid potential irritation.
Table 3: Hazard Identification and Precautionary Statements
| Category | Information | Source(s) |
| Hazard Class | Potential for skin and eye irritation. Low acute toxicity. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7] |
| First Aid (Skin) | Wash with plenty of soap and water. | [7] |
| First Aid (Inhalation) | Move person to fresh air. | [7] |
| First Aid (Ingestion) | Seek medical assistance. | [7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |
This guide provides a foundational understanding of 2,5-Di-tert-butylphenol. While its physical and chemical properties are well-defined, further research is needed to fully elucidate its specific biological mechanisms of action, especially in comparison to its more extensively studied isomers.
References
- 1. The Road Performance, VOCs Emission Behavior, and Emission Mechanism of Rubber Powder/SBS-Modified Asphalt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors [mdpi.com]
- 13. researchgate.net [researchgate.net]
